Cas no 873-62-1 (M-cyanophenol)

M-cyanophenol is a chemical product, and its molecular formula c7h5no is
M-cyanophenol structure
M-cyanophenol structure
M-cyanophenol
873-62-1
C7H5NO
119.120701551437
MFCD00002252
40128
13394

M-cyanophenol Properties

Names and Identifiers

    • 3-Cyanophenol
    • 3-Hydroxybenzonitrile
    • 3-Hydroxybenzoic acid nitrile
    • m-hydroxybenzonitrile
    • Benzonitrile,3-hydroxy
    • Benzonitrile,m-hydroxy
    • m-cyanophenol
    • meta-cyanophenol
    • m-hydroxybenzylnitrile
    • Benzonitrile, 3-hydroxy-
    • Benzonitrile, m-hydroxy-
    • 3-Hydroxy-benzonitrile
    • SGHBRHKBCLLVCI-UHFFFAOYSA-N
    • 3-cyano-phenol
    • 3-cyano phenol
    • 3-hydroxy benzonitrile
    • PubChem13113
    • KSC492Q0T
    • BDBM36294
    • CS-D
    • 3-Hydroxybenzonitrile (ACI)
    • Benzonitrile, m-hydroxy- (6CI, 7CI, 8CI)
    • m-Cyanophenol
    • NSC 60108
    • SY008438
    • CHEMBL294016
    • CS-D1474
    • AC-24361
    • EINECS 212-845-4
    • 3-HYDROXY-BENZOIC ACID,NITRILE
    • Z56969327
    • PS-5804
    • SCHEMBL51546
    • benzenecarbonitrile, 3-hydroxy-
    • AKOS000121605
    • EN300-17634
    • 3-oxidanylbenzenecarbonitrile
    • MFCD00002252
    • P2Q3H42P95
    • J-512362
    • 3-Cyanophenol, 99%
    • 873-62-1
    • 9W9
    • DTXCID10158763
    • DTXSID10236272
    • F1905-7024
    • NSC-60108
    • NSC60108
    • NS00039185
    • +Expand
    • MFCD00002252
    • SGHBRHKBCLLVCI-UHFFFAOYSA-N
    • 1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
    • N#CC1C=C(O)C=CC=1
    • 2041515

Computed Properties

  • 119.03700
  • 1
  • 2
  • 0
  • 119.037114
  • 9
  • 135
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • 3
  • 0
  • 44

Experimental Properties

  • 1.26388
  • 44.02000
  • 1.5800 (estimate)
  • Slightly soluble in water.
  • 222.38°C (rough estimate)
  • 78.0 to 82.0 deg-C
  • 107.6℃
  • Not determined
  • Not determined
  • 8.61(at 25℃)
  • 1.1871 (rough estimate)

M-cyanophenol Security Information

M-cyanophenol Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

M-cyanophenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003JT1-1g
3-Cyanophenol
873-62-1 98%
1g
$8.00 2024-04-20
A2B Chem LLC
AB64837-1g
3-Cyanophenol
873-62-1 98%
1g
$7.00 2024-04-19
abcr
AB132941-5 g
3-Hydroxybenzonitrile, 98%; .
873-62-1 98%
5g
€77.40 2023-05-10
AK Scientific
P817-1g
3-Cyanophenol
873-62-1 98% (GC)
1g
$15 2023-09-15
Ambeed
A129461-1g
3-Cyanophenol
873-62-1 98%
1g
$9.0 2024-05-30
Apollo Scientific
OR6704-1g
3-Hydroxybenzonitrile
873-62-1
1g
£10.00 2024-05-26
Enamine
EN300-17634-0.05g
3-hydroxybenzonitrile
873-62-1 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D689556-100g
3-Cyanophenol
873-62-1 98%
100g
$170 2022-09-07
Life Chemicals
F1905-7024-0.25g
M-cyanophenol
873-62-1 95%+
0.25g
$18.0 2023-11-21
Matrix Scientific
075439-25g
3-Cyanophenol, 95+%
873-62-1 95+%
25g
$34.00 2023-09-11

M-cyanophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: 10-Methyl-3(10H)-acridinone Solvents: Water ;  42 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
N-Substituted 3(10H)-Acridones as Visible-Light, Water-Soluble Photocatalysts: Aerobic Oxidative Hydroxylation of Arylboronic Acids
Xie, Hong-Yan; et al, Journal of Organic Chemistry, 2017, 82(10), 5236-5241

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine ,  Oxygen Solvents: Acetonitrile ;  3 h, 1 atm, rt
Reference
An Electrochemical Method for Deborylative Hydroxylation of Arylboronic Acids under Metal-free Conditions
Fu, Zhengjiang ; et al, Chemistry - An Asian Journal, 2022, 17(24),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Benzaldehyde, 4,4′,4′′-nitrilotris-, polymer with 2,4,6-trimethyl-1,3,5-triazine Solvents: Dimethylformamide ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Persistent radical cation sp2 carbon-covalent organic framework for photocatalytic oxidative organic transformations
Cheng, Yuan-Zhe; et al, Applied Catalysis, 2022, 306,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetyl chloride ;  3 min, 100 °C
Reference
An efficient solvent free and one-pot conversion of aldehydes into nitriles using NH2OH.HCl/CH3COCl/charcoal system
Sharghi, H.; et al, Journal of the Iranian Chemical Society, 2004, 1(1), 28-32

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Acetyl chloride ,  Zinc oxide (ZnO) ;  30 h, 80 °C
Reference
ZnO/CH3COCl: A new and highly efficient catalyst for dehydration of aldoximes into nitriles under solvent-free condition
Sarvari, Mona Hosseini, Synthesis, 2005, (5), 787-790

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diethyl chlorophosphate Solvents: Toluene ;  rt → reflux; 30 min, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Efficient Beckmann rearrangement and dehydration of oximes via phosphonate intermediates
Sardarian, A. R.; et al, Tetrahedron Letters, 2007, 48(14), 2639-2643

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Benzaldehyde oxime Catalysts: Cuprous iodide ,  N1-[(4-Methoxyphenyl)methyl]-N2-[2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pheny… Solvents: Dimethyl sulfoxide ;  18 h, 80 °C
Reference
Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation Reaction
Fier, Patrick S. ; et al, Organic Letters, 2017, 19(11), 3033-3036

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Benzaldehyde oxime Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[3-methoxy-6-methyl… Solvents: Dimethylformamide ;  18 h, 80 °C
Reference
Synthesis of Complex Phenols Enabled by a Rationally Designed Hydroxide Surrogate
Fier, Patrick S. ; et al, Angewandte Chemie, 2017, 56(16), 4478-4482

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: N-Methyl-2-pyrrolidone
Reference
A simple and highly efficient one-pot chemoselective synthesis of nitriles from aldehydes: mechanistic insight and selectivity control through modulation of electronic and steric factors
Chakraborti, Asit K.; et al, Indian Journal of Chemistry, 2001, (10), 1000-1006

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone Catalysts: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  12 h, 185 °C
Reference
Sodium bis(trimethylsilyl)amide in the oxidative conversion of aldehydes to nitriles
Hwu, Jih Ru; et al, European Journal of Organic Chemistry, 2006, (11), 2513-2516

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Hydroxyamine hydrochloride Catalysts: Alumina ;  15 min, 100 °C
Reference
A direct synthesis of nitriles and amides from aldehydes using dry or wet alumina in solvent free conditions
Sharghi, Hashem; et al, Tetrahedron, 2002, 58(52), 10323-10328

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Reference
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Zinc ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3 h, 80 °C
Reference
Statistical experimental design-driven discovery of room-temperature conditions for palladium-catalyzed cyanation of aryl bromides
Stazi, Federica; et al, Tetrahedron Letters, 2005, 46(11), 1815-1818

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Boric acid (H3BO3) Catalysts: Palladium diacetate ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: N-Methyl-2-pyrrolidone ;  24 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid
Song, Zhi-Qiang; et al, Organic Letters, 2020, 22(21), 8470-8474

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [2,2′-Bipyridine]-5,5′-dicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2… (nickel complex) Solvents: Dimethylformamide ,  Acetonitrile ,  Water ;  20 min, rt; 24 h, 40 °C
Reference
Accelerated Direct Hydroxylation of Aryl Chlorides with Water to Phenols via the Proximity Effect in a Heterogeneous Metallaphotocatalyst
Wang, Kaixuan; et al, ACS Catalysis, 2022, 12(10), 6068-6080

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Water Catalysts: Potassium acetate Solvents: Dimethylformamide ,  Water ;  14 h, 25 °C
Reference
Practical, environment-benign and atom economic KOAc-catalyzed deprotection of aryl TIPS ethers under mild fluoride-free conditions
Wang, Bing; et al, Green Chemistry, 2009, 11(8), 1112-1114

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 60 °C
Reference
2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides
Dibakar, Mullick; et al, Tetrahedron Letters, 2011, 52(41), 5338-5341

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  6.5 h, 105 °C; 105 °C → rt
1.2 Reagents: Water
Reference
Efficient method for demethylation of aryl methyl ether using Aliquat-336
Waghmode, Suresh B.; et al, Synthetic Communications, 2013, 43(24), 3272-3280

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: 1-Decanethiol ,  Hexamethyldisilazane Catalysts: N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Tetrahydrofuran ,  Hexane ;  3 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 30 min, rt
Reference
Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes
Shigeno, Masanori; et al, Organic Chemistry Frontiers, 2022, 9(14), 3656-3663

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Silicon tetrachloride ,  Lithium iodide Catalysts: Borate(1-), (acetato-κO)trifluoro-, hydrogen (1:1), (T-4)- Solvents: Acetonitrile ,  Toluene ;  15 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Ethanol ;  20 min, rt
Reference
Enhanced O-dealkylation activity of SiCl4/LiI with catalytic amount of BF3
Zewge, Daniel; et al, Tetrahedron Letters, 2004, 45(19), 3729-3732

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Manganese oxide (MnO2) ,  Cobalt oxide Solvents: Water ;  8 h, 2.0 MPa, 100 °C
1.2 -
Reference
Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia
Wang, Weitao ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(44), 14636-14647

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Boron nitride (sulfonated) Solvents: Water ;  30 min; 8 h, 80 °C
Reference
Nanoarchitectonics of Sulfonated Boron Nitride for Catalytic Synthesis of Aromatic Nitriles under Mild Conditions
Choudhary, Priyanka; et al, Chemical Engineering Journal (Amsterdam, 2023, 475,

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Sodium bis(trimethylsilyl)amide in the "one-flask" transformation of aromatic esters to nitriles
Hwu, Jih Ru; et al, Synthesis, 1998, (3), 329-332

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Trichloroacetic acid Catalysts: Uranyl nitrate Solvents: Acetone ;  72 h, -78 °C
Reference
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin
Zhou, Yilin; et al, JACS Au, 2021, 1(8), 1141-1146

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Catalysts: Vitamin B12 Solvents: Methanol ;  15 min, rt; 20 h, rt
Reference
Photoinduced Vitamin B12-Catalysis for Deprotection of (Allyloxy)arenes
Giedyk, Maciej; et al, Organic Letters, 2017, 19(10), 2670-2673

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  5 h, 100 °C
Reference
Dual Utility of Heterogeneous Catalyst ZSM-5 for C-C Cleavage Leading to Nitriles, and for the Synthesis of Hydrazides
Ghodse, Shrikant M.; et al, ChemistrySelect, 2018, 3(16), 4168-4172

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sodium fluoride ,  Lithium perchlorate ,  Bis(pinacolato)diborane ,  N-Fluorobenzenesulfonimide Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  6 h
1.2 Reagents: Sodium peroxoborate ,  Oxygen Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis
Dow, Nathan W.; et al, Journal of the American Chemical Society, 2022, 144(14), 6163-6172

Synthetic Circuit 30

Reaction Conditions
1.1 65 bar, 350 °C
1.2 Solvents: Acetonitrile ;  45 min, 65 bar, 350 °C
Reference
Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow
Cantillo, David; et al, Journal of Organic Chemistry, 2013, 78(20), 10567-10571

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Vanadyl acetylacetonate Solvents: Acetonitrile ;  6 h, 150 °C
Reference
Nitrilation of carboxylic acids with acetonitrile catalyzed by molybdenum and vanadium complexes
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2016, 52(9), 1282-1286

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 - 4 h, rt
Reference
Reductive removal of methoxyacetyl protective group using sodium borohydride
Gadekar, Pradip K.; et al, Tetrahedron Letters, 2014, 55(2), 503-506

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Acetonitrile ;  5 min; 24 h, 32 °C
Reference
Photoinduced Hydroxylation of Organic Halides under Mild Conditions
Cai, Yue-Ming; et al, Organic Letters, 2019, 21(20), 8479-8484

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine ,  Oxygen Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  5 min, rt; 48 h, rt
Reference
Synergistic Photo-Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides with Molecular Oxygen
Zhang, Xin; et al, Organic Letters, 2018, 20(3), 708-711

M-cyanophenol Raw materials

M-cyanophenol Preparation Products

M-cyanophenol Suppliers

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M-cyanophenol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:873-62-1)M-cyanophenol
A24148
99%
500g
567.0